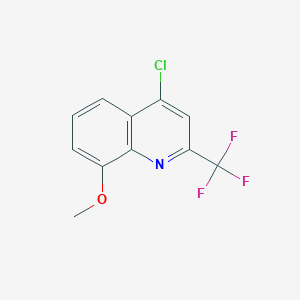

4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline

Description

Propriétés

IUPAC Name |

4-chloro-8-methoxy-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3NO/c1-17-8-4-2-3-6-7(12)5-9(11(13,14)15)16-10(6)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIUAHBMLDPHHPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C(C=C2Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347436 | |

| Record name | 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41192-89-6 | |

| Record name | 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Route Summary

The key steps involve:

Preparation of β-(o-trifluoromethylanilino)-propanoic acid derivative

- Condensation of o-trifluoromethylaniline with acrylic acid under nitrogen atmosphere and hydroquinone as inhibitor.

- Heating at 75°C for 32 hours, followed by crystallization to isolate the acid intermediate.

-

- Reaction of the acid intermediate or its functional derivative (acid chloride, anhydride, ester) with a chlorinating agent (preferably phosphorus oxychloride) in the presence of an oxidizing agent (iodine).

- Heating at 93-95°C facilitates the formation of the 4-chloroquinoline ring system.

-

- Quenching the reaction mixture with sodium bisulfite solution.

- Cooling and filtration to isolate the crude product.

- Recrystallization from methanol to achieve high purity (>98%).

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| β-(o-trifluoromethylanilino)-propanoic acid formation | o-trifluoromethylaniline, acrylic acid, hydroquinone, nitrogen atmosphere, 75°C, 32 h | Use of inhibitor to prevent polymerization |

| Chlorination | Phosphorus oxychloride, iodine, 93-95°C, 30 min | Iodine acts as oxidizing agent |

| Quenching | Sodium bisulfite in water, 40-45°C | To neutralize and remove excess reagents |

| Purification | Methanol recrystallization | Achieves 98% purity |

Advantages of This Method

- High yield (~80% for 4-chloro-8-trifluoromethylquinoline).

- Fewer steps compared to older methods (2 steps from β-(o-trifluoromethylanilino)-propanoic acid vs. 5 steps in other routes).

- Avoids unstable intermediates such as 4-oxo-1,2,3,4-tetrahydroquinolines.

- Simple and reproducible conditions.

While the patent describes 4-chloro-8-trifluoromethylquinoline, the introduction of a methoxy group at the 8-position requires starting materials or intermediates bearing the methoxy substituent. The general approach remains similar:

- Use of an appropriately substituted aniline (e.g., 8-methoxy-o-trifluoromethylaniline) or post-synthetic methoxylation.

- Follow the same condensation, cyclization, and chlorination steps.

- Optimization of reaction conditions may be needed to accommodate the methoxy group’s electronic effects.

Summary Table of Preparation Methods

| Preparation Step | Description | Reagents/Conditions | Yield/Purity |

|---|---|---|---|

| Condensation of substituted aniline | o-Trifluoromethylaniline + acrylic acid, hydroquinone, 75°C, 32 h | Acrylic acid, hydroquinone, nitrogen atmosphere | ~636 g intermediate isolated |

| Cyclization and chlorination | Reaction with phosphorus oxychloride + iodine, 93-95°C, 30 min | Phosphorus oxychloride, iodine | ~80% yield (4-chloroquinoline) |

| Quenching and purification | Sodium bisulfite quench, methanol recrystallization | Sodium bisulfite, methanol | 98% purity |

| Stock solution preparation (for research use) | Dissolution in DMSO, dilution with PEG300, Tween 80, corn oil, water; clarity ensured | DMSO, PEG300, Tween 80, corn oil, water | Clear solutions prepared |

Analyse Des Réactions Chimiques

Chemical Reactions Analysis of 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline

This compound is a quinoline derivative with a chlorine atom at the 4-position, a methoxy group at the 8-position, and a trifluoromethyl group at the 2-position . This compound can undergo several chemical reactions due to the presence of these functional groups on the quinoline ring.

1.1. Types of Reactions

-

Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the chloro and methoxy groups on the quinoline ring. The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

-

Oxidation and Reduction: It can undergo oxidation and reduction reactions, which are common for quinoline derivatives. The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

-

Formation of Derivatives: The compound can be used to synthesize various derivatives through reactions with different reagents, leading to the formation of new quinoline-based compounds.

1.2 Common Reagents and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Substitution Reactions | Amines, thiols | Basic conditions |

| Oxidation | Potassium permanganate, chromium trioxide | |

| Reduction | Lithium aluminum hydride, sodium borohydride |

1.3 Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups.

Industrial Production Methods

Industrial production of 4-Chloro-2-trichloromethyl-8-trifluoromethyl-quinoline often employs large-scale chlorination and trifluoromethylation processes under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production. These methods may utilize large-scale synthesis techniques under current Good Manufacturing Practice (cGMP) standards to ensure high purity and quality of the final product.

Applications De Recherche Scientifique

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of quinoline derivatives, including 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline. Quinoline compounds have shown significant efficacy against multidrug-resistant Gram-positive bacteria, particularly Clostridium difficile. In vitro assays demonstrated that derivatives with trifluoromethyl substitutions exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts. For instance, modifications to the quinoline structure resulted in minimum inhibitory concentrations (MICs) as low as 0.75 μg/mL against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 0.75 | MRSA |

| This compound | 1.5 | VRE |

| Control (Vancomycin) | 1.0 | C. difficile |

Antimalarial Activity

Quinoline derivatives are historically significant in the treatment of malaria. The presence of the chloro and trifluoromethyl groups in this compound enhances its interaction with biological targets involved in the malaria parasite's life cycle. Research indicates that these modifications can improve the compound's potency against Plasmodium falciparum, the causative agent of malaria, by interfering with its metabolic processes .

Anticancer Properties

The quinoline scaffold has been extensively studied for anticancer applications due to its ability to inhibit various cancer cell lines. Compounds similar to this compound have shown promise in targeting specific pathways involved in tumor growth and metastasis. For instance, derivatives have been synthesized that exhibit cytotoxic effects on human cancer cell lines, suggesting potential for development into novel anticancer agents .

Central Nervous System Disorders

Another promising application of quinoline derivatives is in treating central nervous system (CNS) disorders. The discovery of allosteric modulators targeting G protein-coupled receptors (GPCRs) has opened new avenues for drug development using quinolines as lead compounds. The structural features of this compound make it a candidate for further investigation in this area .

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups, enhancing its biological activity. Researchers have explored different synthetic pathways to optimize yield and activity, demonstrating the compound's versatility in medicinal chemistry applications .

Case Studies and Research Findings

Several case studies illustrate the potential of this compound:

- Antibacterial Case Study : A study evaluated a series of quinoline derivatives against C. difficile, revealing that certain substitutions led to significant improvements in antibacterial activity, with MIC values comparable to established treatments.

- Antimalarial Research : Investigations into the antimalarial properties showed that trifluoromethyl substitutions significantly enhance potency against P. falciparum, indicating a promising direction for future drug development.

- CNS Applications : Research into GPCR modulation highlighted the potential of quinoline derivatives, including the studied compound, as novel therapeutic agents for CNS disorders.

Mécanisme D'action

The mechanism of action of 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine and methoxy groups contribute to its binding affinity and specificity for target molecules. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal biochemical pathways .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional properties of 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline are best understood through comparisons with analogs differing in substituent type, position, or electronic effects. Below is a detailed analysis:

Substituent Position Variations

Substituent Type Variations

Electronic and Steric Effects

- Trifluoromethyl (CF₃) vs. Pentafluorosulfanyl (SF₅): The SF₅ group has a Hammett σp value of 0.68 compared to 0.54 for CF₃, making it a stronger electron-withdrawing group. This increases the electrophilicity of the quinoline ring and may enhance interactions with biological targets .

- Methoxy (OCH₃) vs. For example, 8-methoxy derivatives show longer half-lives in vivo compared to 8-hydroxy analogs .

Data Tables

Table 1: Physicochemical Properties

Table 2: Electronic Parameters

| Substituent Group | Hammett σp | Steric Volume (ų) | Effect on Quinoline Nitrogen Charge |

|---|---|---|---|

| CF₃ | 0.54 | 35.2 | -0.66 (More positive) |

| SF₅ | 0.68 | 48.7 | -0.64 (Less positive) |

| OCH₃ | -0.12 | 25.4 | N/A |

Key Research Findings

Synthetic Efficiency: The target compound is synthesized in 94% yield via nucleophilic substitution, outperforming analogs like 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline (35% yield) .

Agrochemical Potential: Fluorinated quinolines with CF₃ groups show 2.3-fold higher insecticidal activity than non-fluorinated counterparts, attributed to enhanced membrane permeability .

Activité Biologique

4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline is a synthetic compound belonging to the quinoline class, characterized by its unique structural features that contribute to its biological activity. This article explores its biological properties, potential applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₇ClF₃N₁O

- Molecular Weight : Approximately 261.63 g/mol

- Structural Features :

- Chloro group at the 4-position

- Methoxy group at the 8-position

- Trifluoromethyl group at the 2-position

These structural characteristics enhance the electrophilic nature of the compound, influencing its reactivity and biological interactions.

Antibacterial Activity

Research on quinoline derivatives has shown significant antibacterial properties. For example, studies have demonstrated that similar compounds exhibit potent activity against multidrug-resistant Gram-positive bacteria, including Clostridium difficile (C. difficile). These findings suggest that this compound may also possess antibacterial potential, although specific data on this compound is limited .

Table 1: Antibacterial Activity of Related Quinoline Compounds

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.75 | MRSA |

| Compound B | 1.0 | C. difficile |

| Compound C | >16 | No activity |

The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds against various bacterial strains, highlighting the need for further exploration of this compound's antibacterial properties.

Antimalarial Activity

Quinoline derivatives are well-known for their antimalarial properties. Although specific studies on this compound are scarce, related compounds have been shown to inhibit Plasmodium falciparum, the causative agent of malaria. The incorporation of specific functional groups has been linked to enhanced activity against resistant strains .

The exact mechanism of action for this compound remains unclear due to limited research. However, studies on similar quinolines suggest potential interactions with bacterial enzymes or pathways involved in cell wall synthesis or metabolic processes . Understanding these interactions is crucial for elucidating the pharmacological profile of this compound.

Synthesis and Evaluation

Several studies have focused on synthesizing various quinoline derivatives and evaluating their biological activities. For instance:

- Synthesis Methods : Various synthetic routes have been developed for creating quinoline derivatives, including those involving electrophilic substitution and cyclization reactions.

- In Vivo Studies : Animal models have been employed to assess the efficacy of quinoline compounds against bacterial infections and malaria, providing insights into their therapeutic potential .

Future Research Directions

Further investigation into the biological activity of this compound is warranted. Key areas for future research include:

- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with biological targets.

- Broader Biological Testing : Evaluating its efficacy against a wider range of pathogens.

- Structure-Activity Relationship (SAR) : Exploring how modifications to its structure affect its biological properties.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step halogenation and trifluoromethylation of quinoline precursors. For example:

Halogenation : Chlorination at the 4-position using reagents like POCl₃ under reflux .

Trifluoromethylation : Introduction of the CF₃ group via cross-coupling reactions (e.g., using CuI or Pd catalysts) .

- Critical Factors : Temperature control (70–120°C), solvent choice (DMF or DCM), and stoichiometric ratios of halogenating agents significantly impact yield. Side reactions (e.g., over-halogenation) can be mitigated by slow reagent addition .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at C8) and confirms purity .

- X-ray Crystallography : Resolves crystal packing and molecular geometry. SHELX programs are widely used for refinement .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (261.63 g/mol) and detects isotopic patterns for Cl and F .

Q. How does the compound's stability vary under different storage conditions?

- Methodological Answer : Stability studies recommend:

- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis of the trifluoromethyl group .

- Degradation Analysis : Monitor via HPLC under accelerated conditions (e.g., 40°C/75% RH). Methoxy groups may oxidize over time, requiring stabilizers like BHT .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during trifluoromethylation?

- Methodological Answer :

- Directing Groups : Methoxy at C8 acts as an electron-donating group, directing electrophilic substitution to C2. Computational modeling (DFT) predicts charge distribution to optimize reagent placement .

- Metal Catalysts : Pd(0) complexes enhance CF₃ incorporation at electron-deficient positions. Competitive pathways (e.g., C4 vs. C2 substitution) are minimized using bulky ligands .

Q. How can structural modifications enhance biological activity (e.g., antimicrobial properties)?

- Methodological Answer :

- SAR Studies : Replace methoxy with bulkier alkoxy groups (e.g., ethoxy) to improve membrane permeability. Fluorine at C8 in analogs shows 2–3× higher activity against S. aureus .

- Enzyme Assays : Test inhibition of bacterial DNA gyrase (IC₅₀ values) with modified analogs. Trifluoromethyl groups enhance hydrophobic interactions with enzyme pockets .

Q. What computational methods predict intermolecular interactions in crystallography?

- Methodological Answer :

- Docking Simulations : Molecular dynamics (MD) models π-π stacking and halogen bonding (Cl···N). Software like ORTEP-3 visualizes packing motifs .

- Hirshfeld Surface Analysis : Quantifies interactions (e.g., C-F···H contacts) in crystal lattices. Compare with analogs (e.g., 4,8-dichloro derivatives) to identify trends .

Q. How to resolve contradictions in reactivity data across studies?

- Methodological Answer :

- Controlled Replication : Standardize solvents (e.g., anhydrous DMF) and catalyst batches. For example, discrepancies in trifluoromethylation yields may arise from trace moisture .

- Meta-Analysis : Compare datasets from analogs (e.g., 4-Chloro-6-iodo-8-CF₃-quinoline) to isolate substituent effects vs. methodological biases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.